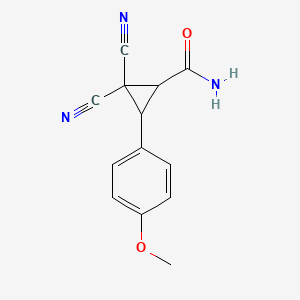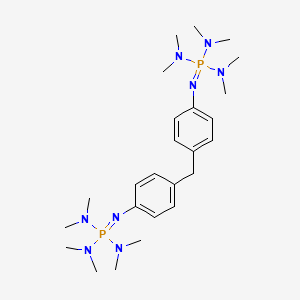
diethyl (methylsulfonyl)amidophosphate
Übersicht
Beschreibung
Diethyl (methylsulfonyl)amidophosphate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as DMAP, has a unique structure that allows it to interact with biological systems in a variety of ways. In
Wissenschaftliche Forschungsanwendungen
Diethyl (methylsulfonyl)amidophosphate has a wide range of potential applications in scientific research. One of the most promising areas of study is in the field of catalysis, where diethyl (methylsulfonyl)amidophosphate can be used as a catalyst in a variety of chemical reactions. Additionally, diethyl (methylsulfonyl)amidophosphate has been shown to have antimicrobial properties and may be useful in the development of new antibiotics. Other potential applications of diethyl (methylsulfonyl)amidophosphate include its use as a reagent in peptide synthesis and as a stabilizer for certain enzymes.
Wirkmechanismus
The mechanism of action of diethyl (methylsulfonyl)amidophosphate is not fully understood, but it is believed to work through a variety of mechanisms. One possible mechanism is that diethyl (methylsulfonyl)amidophosphate acts as a nucleophile, attacking electrophilic centers in the target molecule. Another possible mechanism is that diethyl (methylsulfonyl)amidophosphate acts as a Lewis base, coordinating with metal ions to facilitate chemical reactions. Additionally, diethyl (methylsulfonyl)amidophosphate may interact with biological systems through hydrogen bonding and other non-covalent interactions.
Biochemical and Physiological Effects
diethyl (methylsulfonyl)amidophosphate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that diethyl (methylsulfonyl)amidophosphate can inhibit the growth of certain bacterial and fungal strains. Additionally, diethyl (methylsulfonyl)amidophosphate has been shown to have anticoagulant properties and may be useful in the treatment of blood clotting disorders. In animal studies, diethyl (methylsulfonyl)amidophosphate has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using diethyl (methylsulfonyl)amidophosphate in lab experiments is its versatility. diethyl (methylsulfonyl)amidophosphate can be used as a catalyst in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry. Additionally, diethyl (methylsulfonyl)amidophosphate is relatively stable and can be stored for long periods of time without significant degradation. However, there are also limitations to using diethyl (methylsulfonyl)amidophosphate in lab experiments. For example, diethyl (methylsulfonyl)amidophosphate can be toxic in high concentrations and must be handled with care. Additionally, diethyl (methylsulfonyl)amidophosphate can be difficult to purify and may require specialized equipment and techniques.
Zukünftige Richtungen
There are a number of potential future directions for research on diethyl (methylsulfonyl)amidophosphate. One area of interest is in the development of new catalytic reactions using diethyl (methylsulfonyl)amidophosphate. Additionally, there is potential for diethyl (methylsulfonyl)amidophosphate to be used in the development of new antimicrobial agents. Other potential areas of research include the use of diethyl (methylsulfonyl)amidophosphate in the treatment of neurodegenerative diseases and the development of new stabilizers for enzymes. Overall, the unique properties of diethyl (methylsulfonyl)amidophosphate make it a promising area of study with a wide range of potential applications in scientific research.
Eigenschaften
IUPAC Name |
N-diethoxyphosphorylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO5PS/c1-4-10-12(7,11-5-2)6-13(3,8)9/h4-5H2,1-3H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEXYUUNVZAZRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NS(=O)(=O)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO5PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Diethoxyphosphoryl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2'-amino-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B4330686.png)
![4-[(pyridin-3-ylmethyl)amino]-1H-pyrazole-5-carbohydrazide](/img/structure/B4330692.png)

![1-(benzylthio)-3-morpholin-4-yl-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B4330706.png)
![3-cyano-2-(3,4-dimethoxyphenyl)-1-(3-methoxybenzoyl)-7-methyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4330713.png)





![2,2'-[cyclohexane-1,2-diylbis(nitrilomethylylidene)]bis(4,6-di-tert-butylphenol)](/img/structure/B4330751.png)


